molecular formula C8H8BrNO2 B13929337 5-Bromo-2-hydroxy-N-methylbenzamide

5-Bromo-2-hydroxy-N-methylbenzamide

Cat. No.: B13929337
M. Wt: 230.06 g/mol
InChI Key: MKSBQICYLQNQLP-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxy-N-methylbenzamide typically involves the bromination of 2-hydroxy-N-methylbenzamide. The reaction can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The amide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced products.

Scientific Research Applications

5-Bromo-2-hydroxy-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-hydroxybenzamide: Similar structure but lacks the N-methyl group.

    5-Bromo-2-hydroxybenzaldehyde: Similar structure but contains an aldehyde group instead of an amide group.

    5-Bromo-2-hydroxy-N-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

5-Bromo-2-hydroxy-N-methylbenzamide is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the N-methyl group can affect its solubility, stability, and interaction with molecular targets compared to its analogs.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

5-bromo-2-hydroxy-N-methylbenzamide

InChI

InChI=1S/C8H8BrNO2/c1-10-8(12)6-4-5(9)2-3-7(6)11/h2-4,11H,1H3,(H,10,12)

InChI Key

MKSBQICYLQNQLP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)Br)O

Origin of Product

United States

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